One example is the synthesis of 6-acetyl-2-amino-7,8-dihydro-9H-pyrimido[4,5-b][1,4]diazepin-4(3H)-one, a naturally occurring dihydrohomopterin insect metabolite, which utilizes 2-amino-6-chloro-5-nitropyrimidin-4(3H)-one and 1-amino-4,4-diethoxypentan-3-ol as starting materials. []
Another study describes the synthesis of a series of 4-aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-ones. This method uses a three-component reaction of aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexandione, and 5-amino-3-methyl-1-phenylpyrazole in an ionic liquid without requiring any additional catalyst. This synthetic route offers advantages such as straightforward work-up, mild reaction conditions, short reaction times, and an environmentally friendly procedure. []
While specific molecular structure analysis data for 2-amino-4-methyl-7,8-dihydroquinazolin-5(6H)-one is limited within the provided papers, several studies highlight the structural features of related quinazolinone derivatives. For instance, in one study, X-ray crystallography was used to analyze the molecular structure of (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid, a potent GluR5 agonist. The study provided insights into the binding mode of the compound within the GluR5 agonist binding domain (ABD). []
A study focusing on the synthesis of pyridinium-based ionic liquids describes the preparation of 2-amino-3-cyano-4-phenyl-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-5(6H)-ones. This reaction involves the condensation of aromatic benzaldehydes, 5,5-dimethyl-1,3-cyclohexanedione, and dicyanomethane in the presence of a newly synthesized acidic pyridinium-based ionic liquid catalyst. []
Another study focuses on lymphocyte specific kinase (Lck) inhibitors and details the structure-guided design, synthesis, structure-activity relationships, and pharmacological characterization of 2-amino-6-phenylpyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones. []
For example, (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid, a close analogue, acts as a potent and selective agonist at the GluR5 subtype of ionotropic glutamate receptors. This compound demonstrates a distinct activation profile of GluR5 compared to other agonists such as (S)-glutamic acid and kainic acid. []
In another study, researchers investigated the structure-based design of novel 2-amino-6-phenyl-pyrimido[5′,4′:5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of Lck. The study demonstrates that these compounds exert their anti-inflammatory activity by inhibiting Lck kinase activity, a key player in T-cell activation. []
Quinazolinone derivatives, including those structurally similar to 2-amino-4-methyl-7,8-dihydroquinazolin-5(6H)-one, have shown promising anticancer activity in various studies. For instance, (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid, an analogue, emerged as a potent Hsp90 inhibitor with excellent antitumor activity in two different human cancer xenograft models. []
Another study explored the potential of 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones as anticancer agents. The research highlighted their potent activity against colorectal cancer cells (HT-29), with some derivatives exhibiting superior efficacy compared to 5-fluorouracil. []
2-Amino-6-phenyl-pyrimido[5′,4′:5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones, a class of compounds structurally related to 2-amino-4-methyl-7,8-dihydroquinazolin-5(6H)-one, demonstrated potent inhibition of Lck, a tyrosine kinase critical for T-cell activation. This inhibition translated into significant anti-inflammatory activity in both in vitro and in vivo models. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: